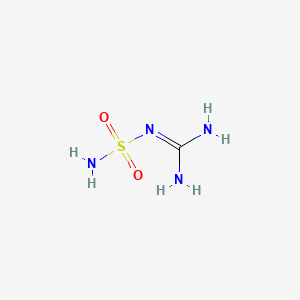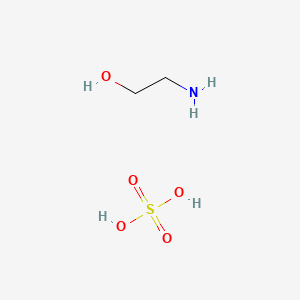
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups and an amide linkage to an oxooctadecyl chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- typically involves the sulfonation of naphthalene followed by amide formation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 1 and 3 positions. Subsequently, the amide linkage is formed by reacting the sulfonated naphthalene with octadecanoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the sulfonic acid groups.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of biological membranes and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- involves its interaction with molecular targets through its sulfonic acid and amide functional groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing various biological and chemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((1-oxooctadecyl)amino)- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it suitable for applications in surfactants and membrane studies. Its combination of sulfonic acid and amide groups also provides a versatile platform for various chemical modifications and interactions.
Propriétés
Numéro CAS |
152171-77-2 |
|---|---|
Formule moléculaire |
C28H43NO7S2 |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
7-(octadecanoylamino)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C28H43NO7S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(30)29-24-19-18-23-20-25(37(31,32)33)22-27(26(23)21-24)38(34,35)36/h18-22H,2-17H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36) |
Clé InChI |
FUOIWJZFJQJFPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















